Formyl methylenetriphenylphosphorane
Overview
Description
Formyl methylenetriphenylphosphorane is an organophosphorus compound known for its role in organic synthesis, particularly in the Wittig reaction. This compound is a type of phosphorus ylide, which is characterized by the presence of a positively charged phosphorus atom and a negatively charged carbon atom. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formyl methylenetriphenylphosphorane is typically synthesized from methyltriphenylphosphonium bromide. The preparation involves the deprotonation of methyltriphenylphosphonium bromide using a strong base such as butyllithium. The reaction can be represented as follows:
[ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ]
In this reaction, butyllithium acts as a strong base, removing a proton from the methyl group attached to the phosphorus atom, resulting in the formation of the ylide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Formyl methylenetriphenylphosphorane undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound is commonly used in the Wittig reaction, where it reacts with aldehydes and ketones to form alkenes.
Substitution Reactions: It can participate in substitution reactions where the ylide acts as a nucleophile, replacing other groups in the molecule.
Common Reagents and Conditions
The Wittig reaction involving this compound typically requires the following reagents and conditions:
Aldehydes or Ketones: These carbonyl compounds react with the ylide to form alkenes.
Solvents: Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products Formed
The major products formed from reactions involving this compound are alkenes. The Wittig reaction, for example, converts aldehydes and ketones into alkenes, with the formation of triphenylphosphine oxide as a byproduct .
Scientific Research Applications
Formyl methylenetriphenylphosphorane has a wide range of applications in scientific research, including:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Medicinal Chemistry: Researchers use this compound to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly in the synthesis of biologically active molecules
Mechanism of Action
The mechanism of action of formyl methylenetriphenylphosphorane involves its role as a nucleophile in the Wittig reaction. The ylide attacks the carbonyl carbon of aldehydes or ketones, forming a betaine intermediate. This intermediate then undergoes a rearrangement to form the desired alkene and triphenylphosphine oxide. The overall reaction can be summarized as follows:
[ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ]
The molecular targets and pathways involved in this reaction are primarily the carbonyl compounds (aldehydes and ketones) and the ylide itself .
Comparison with Similar Compounds
Formyl methylenetriphenylphosphorane can be compared with other phosphorus ylides, such as:
Methylenetriphenylphosphorane: Similar in structure but lacks the formyl group.
Ethylidenetriphenylphosphorane: Contains an ethylidene group instead of a methylene group.
Benzylidenetriphenylphosphorane: Contains a benzylidene group, making it more reactive in certain reactions.
The uniqueness of this compound lies in its ability to introduce formyl groups into molecules, which can be valuable in the synthesis of complex organic compounds .
Properties
IUPAC Name |
2-[methylidene(diphenyl)-λ5-phosphanyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17OP/c1-22(18-11-4-2-5-12-18,19-13-6-3-7-14-19)20-15-9-8-10-17(20)16-21/h2-16H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNHKVMQWPCCER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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